molecular formula C15H15N3 B2965072 3-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-1H-pyrazole CAS No. 1007014-32-5

3-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-1H-pyrazole

Cat. No.: B2965072
CAS No.: 1007014-32-5
M. Wt: 237.306
InChI Key: HIZICVBMBKOZOF-UHFFFAOYSA-N
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Description

3-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a phenyl group, which is further substituted with a 2,5-dimethyl-1H-pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-1H-pyrazole typically involves the reaction of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzaldehyde with hydrazine derivatives under reflux conditions. For instance, ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate can be refluxed with hydrazine hydrate in absolute ethanol to yield the desired pyrazole compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Agents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]-1H-pyrazole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring with a dimethylpyrrole-substituted phenyl group makes it a valuable scaffold for developing new compounds with potential therapeutic applications.

Properties

IUPAC Name

5-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3/c1-11-3-4-12(2)18(11)14-7-5-13(6-8-14)15-9-10-16-17-15/h3-10H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIZICVBMBKOZOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC=C(C=C2)C3=CC=NN3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301322113
Record name 5-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301322113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

11.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821808
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1007014-32-5
Record name 5-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301322113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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